Lipophilicity Control: XLogP3 2.0 vs. 2-Hexyl-1H-imidazole (XLogP3 2.9)
(2-Hexyl-1H-imidazol-5-yl)methanol exhibits a computed XLogP3 of 2.0, indicating moderate lipophilicity suitable for balanced aqueous solubility and membrane permeability [1]. In contrast, the closest hydrocarbon analog lacking the hydroxymethyl group, 2-hexyl-1H-imidazole (CAS 61237-15-8), has a higher XLogP3 of 2.9 . The 0.9 log unit difference corresponds to an approximately 8-fold reduction in octanol-water partition coefficient, translating to substantially better aqueous solubility for the target compound.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.0 |
| Comparator Or Baseline | 2-Hexyl-1H-imidazole (CAS 61237-15-8): XLogP3 = 2.9 |
| Quantified Difference | ΔXLogP3 = -0.9 (approximately 8-fold lower octanol-water partition) |
| Conditions | Computed property data from PubChem (XLogP3 3.0 algorithm) and ChemSrc database |
Why This Matters
A lower logP reduces non-specific binding and improves aqueous solubility for in vitro assays, directly impacting data quality and reproducibility in biochemical screens.
- [1] PubChem Compound Summary CID 15088601. Computed Properties: XLogP3. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/189393-92-8 View Source
